molecular formula C3H8F2N2O2S B13571005 N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

Cat. No.: B13571005
M. Wt: 174.17 g/mol
InChI Key: NIIRPSZVQNSQJE-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is a chemical compound characterized by the presence of an aminoethyl group attached to a difluoromethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide typically involves the reaction of 2-aminoethanol with difluoromethanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Primary amines.

    Substitution: Alkylated amines.

Scientific Research Applications

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide is unique due to the presence of the difluoromethanesulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C3H8F2N2O2S

Molecular Weight

174.17 g/mol

IUPAC Name

N-(2-aminoethyl)-1,1-difluoromethanesulfonamide

InChI

InChI=1S/C3H8F2N2O2S/c4-3(5)10(8,9)7-2-1-6/h3,7H,1-2,6H2

InChI Key

NIIRPSZVQNSQJE-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)C(F)F)N

Origin of Product

United States

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